molecular formula C14H18N2O B5503025 1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

Cat. No.: B5503025
M. Wt: 230.31 g/mol
InChI Key: GHXCKPVLCKUWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzimidazole is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 230.141913202 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Paul et al. (2015) details the synthesis of benzimidazole compounds, including those similar to 1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzimidazole, and their application in binding DNA and inhibiting cancer cell proliferation (Anup Paul et al., 2015).
  • Alcalde et al. (1992) provide insights into an efficient synthesis method for 2-substituted benzimidazoles using polyphosphoric acid (E. Alcalde et al., 1992).

Biological and Pharmacological Applications

  • Research by Rajasekaran et al. (2006) on similar benzimidazole derivatives demonstrates their potential antibacterial, antifungal, and anticonvulsant properties (A. Rajasekaran et al., 2006).
  • A study by Zarrinmayeh et al. (1998) explores the use of benzimidazoles as neuropeptide Y Y1 receptor antagonists in the development of antiobesity drugs (H. Zarrinmayeh et al., 1998).
  • Khabnadideh et al. (2012) investigate benzimidazole derivatives for their antifungal activities, specifically against Candida and Aspergillus species (S. Khabnadideh et al., 2012).
  • Husain et al. (2012) synthesize benzimidazole compounds with oxadiazole and triazolo-thiadiazoles, evaluating their promising anticancer properties (A. Husain et al., 2012).

Crystallography and Solid-State Studies

  • Quesada‐Moreno et al. (2017) discuss the curious solid-state behavior of 2-Propyl-1H-benzimidazole, a closely related compound, and its chiroptical properties (M. Quesada‐Moreno et al., 2017).

Antimicrobial and Antifungal Activities

  • Deepthi et al. (2015) study carbohydrate-triazole tethered 2-pyridyl-benzimidazole ligands and their palladium complexes for antimicrobial activities (S. Deepthi et al., 2015).
  • Raghavendra et al. (2011) demonstrate the use of Propylphosphonic anhydride for the one-pot synthesis of benzimidazoles and benzothiazoles from alcohols, a method that could be applicable to similar compounds (G. M. Raghavendra et al., 2011).

Properties

IUPAC Name

2-(oxolan-2-yl)-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-9-16-12-7-4-3-6-11(12)15-14(16)13-8-5-10-17-13/h3-4,6-7,13H,2,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXCKPVLCKUWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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